![molecular formula C11H12BrClN2O2S B1377751 2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide CAS No. 2197057-40-0](/img/structure/B1377751.png)

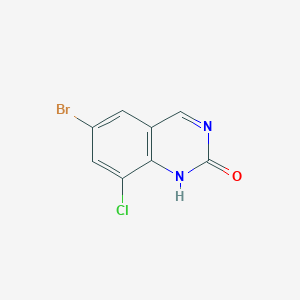

2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide

Übersicht

Beschreibung

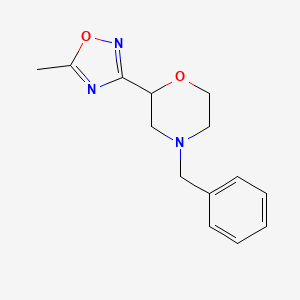

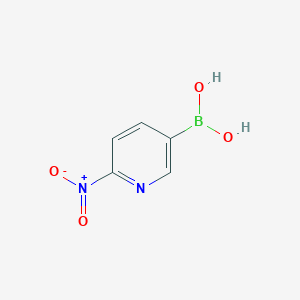

The compound “2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide” is a benzo[d]thiazol-3-ium derivative. It contains an amino group (-NH2), a chloro group (-Cl), an ethoxy-2-oxoethyl group (-OCH2CH2CO-) and a bromide ion (Br-). The presence of these functional groups suggests that the compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzo[d]thiazol-3-ium core, with the various substituents (amino, chloro, ethoxy-2-oxoethyl) attached at the 2, 6, and 3 positions, respectively. The bromide ion is likely an ionic counterion to the positively charged thiazolium ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group might participate in acid-base reactions, the chloro group could undergo nucleophilic substitution reactions, and the ethoxy-2-oxoethyl group might be involved in ester hydrolysis or Claisen condensation type reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might exhibit polarity due to the presence of polar functional groups, and it might have a certain degree of water solubility due to the presence of the amino and ethoxy groups .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Researchers have investigated the transformations of related thiazole derivatives into various heterocyclic compounds. For instance, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the versatility of thiazole derivatives in synthesizing complex heterocycles (Albreht, Uršič, Svete, & Stanovnik, 2009).

Corrosion Inhibition

In the field of corrosion science, derivatives of benzothiazolium bromide have been evaluated for their efficacy as corrosion inhibitors. Studies have shown that these compounds can significantly inhibit corrosion in metals, which is crucial for extending the lifespan of metal structures in corrosive environments (Negm, Elkholy, Zahran, & Tawfik, 2010).

Antimicrobial Activities

The antimicrobial properties of compounds derived from thiazole and benzothiazole have been extensively explored. For example, compounds synthesized from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate have been screened for their antimicrobial activity, revealing potential as new agents to combat microbial resistance (Mohamed, El-Wahab, Ahmed, El-Agrody, Bedair, Eid, & Khafagy, 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(2-amino-6-chloro-1,3-benzothiazol-3-ium-3-yl)acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S.BrH/c1-2-16-10(15)6-14-8-4-3-7(12)5-9(8)17-11(14)13;/h3-5,13H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBYWVRCNFRWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=C(SC2=C1C=CC(=C2)Cl)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377668.png)

![tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate](/img/structure/B1377673.png)

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride](/img/structure/B1377674.png)

![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)